molecular formula C14H10BrI B8383868 2-Bromo-7-iodo-9,10-dihydrophenanthrene

2-Bromo-7-iodo-9,10-dihydrophenanthrene

Cat. No. B8383868
M. Wt: 385.04 g/mol
InChI Key: SPYAIVPADDTVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-iodo-9,10-dihydrophenanthrene is a useful research compound. Its molecular formula is C14H10BrI and its molecular weight is 385.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H10BrI

Molecular Weight

385.04 g/mol

IUPAC Name

2-bromo-7-iodo-9,10-dihydrophenanthrene

InChI

InChI=1S/C14H10BrI/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2

InChI Key

SPYAIVPADDTVCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)I)C3=C1C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.5 g (27.9 mmol) of 2-iodo-9,10-dihydrophenanthrene are dissolved in 40 ml of trimethyl phosphate, and a solution of 2 ml (39 mmol) of bromine in 10 ml of trimethyl phosphate is added dropwise at 20° C. After 90 min, the batch is added to ice-water, excess bromine is reduced by addition of sodium hydrogensulfite soln., and the precipitated product is filtered off with suction, taken up in toluene, washed with sat. sodium hydrogen-carbonate soln. and dried over sodium sulfate. The solvent is removed in vacuo, and the residue is recrystallised from heptane/toluene, giving 2-bromo-7-iodo-9,10-dihydrophenanthrene as colourless crystals.
Name
2-iodo-9,10-dihydrophenanthrene
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.